molecular formula C21H23N5O2S B12167621 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide

2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12167621
M. Wt: 409.5 g/mol
InChI Key: DRSREUSRZIXDDS-XKZIYDEJSA-N
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Description

2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol or methanol, and catalysts such as triethylamine or thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
  • 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole
  • 2-[(4-benzoylphenoxy)-1H-benzoimidazol-1-yl]ethanone derivatives

Uniqueness

2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its triazole core and sulfanyl group contribute to its versatility in various chemical reactions and its potential as a pharmacologically active compound .

Properties

Molecular Formula

C21H23N5O2S

Molecular Weight

409.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H23N5O2S/c1-4-26-20(16-11-9-15(2)10-12-16)24-25-21(26)29-14-19(27)23-22-13-17-7-5-6-8-18(17)28-3/h5-13H,4,14H2,1-3H3,(H,23,27)/b22-13-

InChI Key

DRSREUSRZIXDDS-XKZIYDEJSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC=CC=C2OC)C3=CC=C(C=C3)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2OC)C3=CC=C(C=C3)C

Origin of Product

United States

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